molecular formula C11H16N2O6 B12407706 1,3-Dimethyl pseudouridine

1,3-Dimethyl pseudouridine

Cat. No.: B12407706
M. Wt: 272.25 g/mol
InChI Key: UWLSSKRAONJGQX-FAZFRDGJSA-N
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Description

1,3-Dimethyl pseudouridine is a purine nucleoside analogue. Purine nucleoside analogues have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl pseudouridine can be synthesized using a semi-enzymatic synthetic route. This involves using adenosine-5’-monophosphate and uracil as the starting materials, followed by a reverse reaction catalyzed by pseudouridine monophosphate glycosidase .

Industrial Production Methods: The industrial production methods for this compound are not extensively documented. the semi-enzymatic approach mentioned above can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl pseudouridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1,3-Dimethyl pseudouridine has several scientific research applications, including:

Mechanism of Action

1,3-Dimethyl pseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The molecular targets and pathways involved include:

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7?,8+,9+/m1/s1

InChI Key

UWLSSKRAONJGQX-FAZFRDGJSA-N

Isomeric SMILES

CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@H](C([C@H](O2)CO)O)O

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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